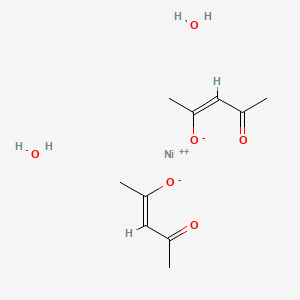

Nickel acetylacetonate hydrate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nickel acetylacetonate often involves thermal decomposition methods, as seen in the formation of Ni3C nanocrystals from nickel acetylacetonate thermolysis in oleylamine under inert conditions. This process leads to the formation of different cubic and hexagonal phases, including a novel cubic nickel carbide and face-centered metallic nickel, analyzed through various spectroscopy techniques (Goto et al., 2008).

Molecular Structure Analysis

Studies on nickel acetylacetonate hydrate's molecular structure reveal complexation behaviors and isomerism. For instance, nickel(II) acetylacetonate bis(thiosemicarbazone) complexes can exist in two isomeric forms in solution, leading to different properties and reactivities based on their chelate ring arrangements (Bilyj et al., 2018).

Chemical Reactions and Properties

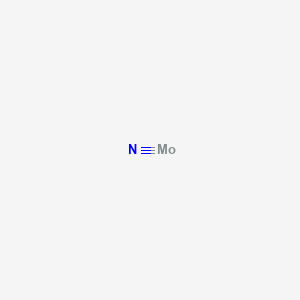

Nickel acetylacetonate hydrate participates in a variety of chemical reactions, such as the catalysis of nitrile hydroboration reactions to form bis(boryl)amines. These reactions proceed smoothly for nitriles with various substituents, highlighting the compound's catalytic versatility (Nakamura et al., 2017).

Physical Properties Analysis

The physical properties of nickel acetylacetonate hydrate are influenced by its synthesis method and conditions. For instance, the size-controlled synthesis of nickel nanoparticles using nickel acetylacetonate demonstrates how the reaction system's parameters can tune the nanoparticles' size, showcasing the compound's role in nanomaterials' physical properties (Hou et al., 2005).

Chemical Properties Analysis

The chemical properties of nickel acetylacetonate hydrate, such as its reactivity and stability, can be significantly affected by its environment and the presence of other compounds. For example, the reactivity of nickel(ii) acetylacetonate with various ligands and its application in catalysis demonstrate the compound's versatile chemical behavior and its potential in facilitating cross-coupling reactions (Asano et al., 2018).

Applications De Recherche Scientifique

-

Nanoparticle Research

- Field : Material Science

- Application : Nickel acetylacetonate is used as a precursor for nanoparticle research . It’s involved in the formation of nickel-containing nanoparticles .

- Method : The interaction of the starting components directly in the reaction system leads to the formation of nickel-containing nanoparticles .

- Results : The activity, productivity, and composition of the target products depend on the water content in the initial solvent .

-

Polymer Science

-

Catalysis

- Field : Organic Chemistry

- Application : Nickel acetylacetonate is used as a catalyst in organic syntheses . It’s used in multicomponent catalytic systems for di- and oligomerization of ethylene .

- Method : Catalytically active sites formed in these systems are deposited on nickel-containing nanoparticles generated via the interaction of the starting components directly in the reaction system .

- Results : The activity, productivity, and composition of the target products depend on the water content in the initial solvent .

-

Metal Plating

-

Semiconductors

-

Catalysts Preparation

-

Metal Extraction and Separation

-

Antioxidants

-

Solid Oxide Fuel Cell Applications

Safety And Hazards

Orientations Futures

Nickel acetylacetonate has been reported as an efficient catalyst for the aerobic epoxidation of alkenes using an aldehyde as a co-reactant . It is also used as a precursor for nanoparticle research, polymer science, and catalysis . The development of novel catalysts is the subject of intense research .

Propriétés

IUPAC Name |

nickel(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVXXIIYMWZAGX-VGKOASNMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901047911 | |

| Record name | Nickel acetylacetonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13751264 | |

CAS RN |

14363-16-7 | |

| Record name | Nickel acetylacetonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)